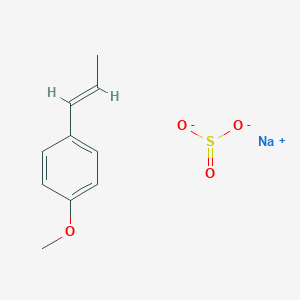

XTT 钠盐

描述

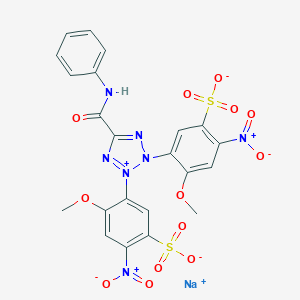

XTT sodium salt, also known as 2,3-Bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide inner salt, is a tetrazolium salt used in colorimetric assays for cell viability and proliferation . It is soluble in water to 2.5 mg/ml with heating .

Synthesis Analysis

XTT sodium salt is synthesized and is available in solid form . It is used in conjunction with phenazine methosulfate (PMS) to screen human cancer cell lines .

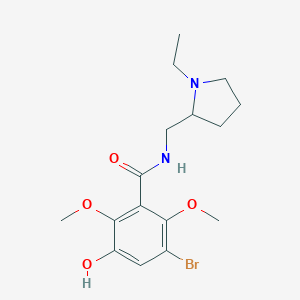

Molecular Structure Analysis

The molecular formula of XTT sodium salt is C22H16N7NaO13S2 . It has a molecular weight of 673.53 g/mol .

Chemical Reactions Analysis

In the XTT assay, the metabolic activity of cells reduces XTT sodium salt to an orange color formazan dye by dehydrogenase enzymes . This dye conversion only occurs in viable cells .

Physical And Chemical Properties Analysis

XTT sodium salt appears as a yellow solid . It has a melting point of 285°C (decompose) .

科学研究应用

Cancer Research

XTT sodium salt is used in conjunction with phenazine methosulfate to screen human cancer cell lines . This application is particularly useful in cancer research, as it allows researchers to evaluate the effectiveness of various treatments on cancer cells .

Study of Fungal Cell Damage

XTT sodium salt is also used to study fungal cell damage . By observing how fungal cells react to various substances or conditions, researchers can gain insights into the mechanisms of fungal cell damage and potentially develop new treatments for fungal infections .

Antimicrobial Susceptibility Testing

XTT sodium salt is involved in testing the antimicrobial susceptibility of staphylococci . This application is crucial in the field of microbiology, as it helps determine the effectiveness of antibiotics against bacterial infections .

Candida Biofilm Research

XTT sodium salt is used in Candida biofilm research . Biofilms are communities of microorganisms that adhere to surfaces, and they are often resistant to antimicrobial treatments. Studying Candida biofilms can help researchers understand how these structures form and how they can be disrupted .

Cell Viability Assessment

XTT sodium salt has been used to assess cell viability . This is a critical application in many areas of biological research, as it allows researchers to determine whether cells are alive and healthy under various conditions .

Cellular Proliferation and Cytotoxicity

The XTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity . This colorimetric assay is based on the reduction of a yellow tetrazolium salt (XTT) to an orange formazan dye by metabolically active cells .

作用机制

Target of Action

XTT sodium salt primarily targets mitochondrial dehydrogenase in metabolically active cells . Dehydrogenases are enzymes that facilitate the transfer of electrons in biological systems, playing a crucial role in metabolic processes.

Mode of Action

XTT sodium salt, a yellow water-soluble substrate, is metabolically reduced by mitochondrial dehydrogenase in viable cells to an orange water-soluble formazan product . This reduction process is facilitated by an intermediate electron carrier, such as phenazine methosulfate (PMS), which helps drive XTT reduction and the formation of its formazan derivative .

Biochemical Pathways

The reduction of XTT sodium salt is a part of the cellular respiration process, specifically the electron transport chain located in the mitochondria. The dehydrogenase enzymes transfer electrons from NADH or FADH2 to the electron transport chain. The reduction of XTT sodium salt to formazan is an indicator of this metabolic activity .

Pharmacokinetics

It is known that xtt sodium salt is soluble in water, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The reduction of XTT sodium salt to formazan results in a color change from yellow to orange. This color change is used as an indicator of cell viability and proliferation, as it reflects the metabolic activity of the cells . The intensity of the color change is directly proportional to the number of living cells and the overall activity of mitochondrial dehydrogenases in the sample .

Action Environment

The action of XTT sodium salt is influenced by various environmental factors. For instance, the assay should be performed in a well-ventilated area to ensure safety . Additionally, the temperature can affect the solubility of XTT sodium salt and the efficiency of the reduction process . Therefore, the action, efficacy, and stability of XTT sodium salt can be influenced by factors such as ventilation, temperature, and the presence of other compounds in the environment.

安全和危害

XTT sodium salt may cause eye irritation and may be harmful if absorbed through the skin or if swallowed . It may also be harmful if inhaled and may cause respiratory tract irritation . It should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided .

未来方向

XTT sodium salt has been used to study fungal cell damage, in testing antimicrobial susceptibility of staphylococci, and in Candida biofilm research . It has also been used in conjunction with phenazine methosulfate (PMS) to screen human cancer cell lines . These applications suggest that XTT sodium salt could continue to be a valuable tool in various areas of biological research.

属性

IUPAC Name |

sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACYMBNQPPWQML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N7NaO13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111072-31-2 | |

| Record name | 2H-Tetrazolium, 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-, inner salt, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

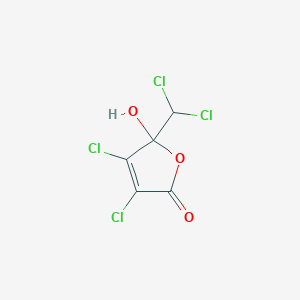

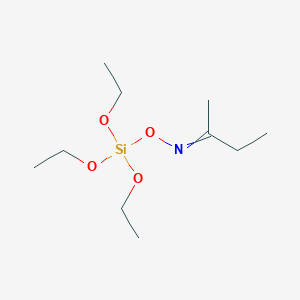

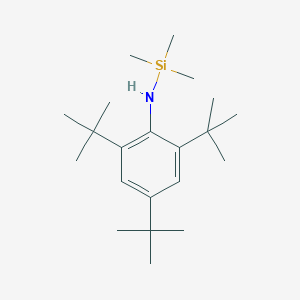

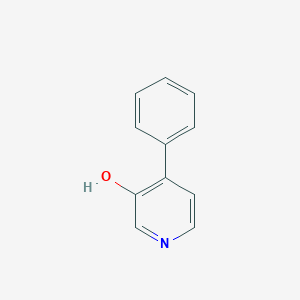

Feasible Synthetic Routes

Q & A

Q1: How does XTT sodium salt help researchers study Candida biofilms, and what does this tell us about the biofilm?

A1: XTT sodium salt, chemically known as 2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, is a vital tool in assessing the effectiveness of antifungal treatments against Candida biofilms. Candida species, particularly Candida albicans, are known to form biofilms, which are complex communities of cells encased in a protective matrix [, ]. This matrix often makes the biofilm highly resistant to conventional antifungal treatments.

Q2: The research mentions using XTT in conjunction with photodynamic therapy (PDT). What specific advantage does XTT offer in this context?

A2: Photodynamic therapy utilizes a photosensitizer, which, when activated by light, generates reactive oxygen species that can kill fungal cells. In the study on hexyl-aminolevulinate ethosomes [], XTT played a crucial role in quantifying the PDT's effect on C. albicans biofilm. By measuring the XTT reduction after PDT treatment, researchers could determine the percentage of biofilm eradication achieved by the therapy. This method provided a quantitative measure of PDT effectiveness against the biofilm, going beyond simply observing structural changes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。